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Compound of Interest

Compound Name: Bromofluoroacetamide

Cat. No.: B1273102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromofluoroacetamide is a halogenated organic compound of interest in synthetic chemistry

and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure,

combining bromine, fluorine, and an acetamide group, suggests potential for unique reactivity

and biological activity. This technical guide provides a comprehensive overview of the known

and predicted physical characteristics of 2-bromo-2-fluoroacetamide, outlines standard

experimental protocols for their determination, and presents a logical workflow for its synthesis

and characterization. Due to the limited availability of experimental data for this specific

compound, this guide incorporates computationally predicted values to provide a more

complete profile.

Core Physical and Chemical Properties
A summary of the available experimental and predicted physicochemical properties of 2-bromo-

2-fluoroacetamide is presented below. It is crucial to distinguish between experimentally

verified data and computationally predicted values, which provide useful estimates in the

absence of laboratory measurements.

Data Presentation: Physicochemical Properties of 2-
Bromo-2-fluoroacetamide
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Property Experimental Value Predicted Value
Data Source
(Experimental)

Molecular Formula C₂H₃BrFNO -
General Chemical

Knowledge

Molecular Weight 155.95 g/mol - [Apollo Scientific]

Melting Point 44 °C - [Apollo Scientific]

Boiling Point -
205.4 ± 23.0 °C (at

760 mmHg)
Prediction

Density - 1.933 ± 0.06 g/cm³ Prediction

Water Solubility - Soluble Prediction

logP (Octanol-Water

Partition Coefficient)
- 0.25 Prediction

Spectral Data (Predicted)
In the absence of experimentally recorded spectra for 2-bromo-2-fluoroacetamide,

computational methods provide valuable insights into its expected spectral characteristics.

These predictions are essential for the identification and characterization of the compound in a

laboratory setting.

Data Presentation: Predicted Spectral Data for 2-Bromo-
2-fluoroacetamide
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Spectroscopy Type Predicted Peaks/Signals

¹H NMR

A doublet of doublets (dd) for the methine proton

(-CHBrF), with chemical shift influenced by the

adjacent bromine, fluorine, and carbonyl groups.

The amide protons (-NH₂) would likely appear

as two broad singlets.

¹³C NMR

A doublet for the carbon of the -CHBrF group

due to carbon-fluorine coupling. A signal for the

carbonyl carbon (-C=O).

IR Spectroscopy

Strong absorption band for the C=O stretch

(amide I band) around 1650-1700 cm⁻¹. N-H

stretching bands for the primary amide around

3200-3400 cm⁻¹. C-H, C-F, and C-Br stretching

and bending vibrations at lower wavenumbers.

Mass Spectrometry

The molecular ion peak (M⁺) would show a

characteristic isotopic pattern due to the

presence of bromine (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio). Fragmentation

patterns would likely involve the loss of Br, F,

and components of the acetamide group.

Experimental Protocols
The following sections detail standard experimental methodologies for the determination of the

key physical and spectral properties of a solid organic compound like 2-bromo-2-

fluoroacetamide.

Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of

a crystalline solid.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube,

which is then placed in a melting point apparatus. The sample is heated at a controlled rate,

and the temperature range from the first appearance of liquid to the complete liquefaction of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the solid is recorded as the melting point range. A narrow melting point range is indicative of a

high degree of purity.

Boiling Point Determination (for solids that can be
distilled)
While 2-bromo-2-fluoroacetamide is a solid at room temperature, its boiling point at a given

pressure is a key characteristic.

Methodology: For a solid with a relatively low melting point, the boiling point can be determined

by distillation. The compound is heated in a distillation apparatus, and the temperature at which

the vapor pressure of the liquid equals the atmospheric pressure, resulting in a stable

distillation temperature, is recorded as the boiling point. The pressure at which the

measurement is taken must also be recorded.

Density Measurement
The density of a solid can be determined using various techniques.

Methodology: Gas pycnometry is a common and accurate method. It involves measuring the

volume of the solid by detecting the pressure change of a known volume of an inert gas (like

helium) as it fills the sample chamber. The density is then calculated by dividing the mass of

the sample by the measured volume.

Solubility Determination
The "shake-flask" method is a standard technique for determining the solubility of a compound

in a specific solvent.

Methodology: An excess amount of the solid compound is added to a known volume of the

solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature

for an extended period to ensure that equilibrium is reached. The resulting saturated solution is

then filtered to remove any undissolved solid, and the concentration of the compound in the

filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or

High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of an

organic compound.

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR

spectrometer. For ¹H NMR, the spectrum is acquired, providing information on the chemical

environment, integration (number of protons), and multiplicity (spin-spin coupling) of the

protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the

spectrum and show a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is

commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is

applied to ensure good contact. An infrared beam is passed through the crystal, and the

resulting spectrum, showing the absorption of specific frequencies of infrared light by the

sample's chemical bonds, is recorded.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Methodology: A small amount of the sample is introduced into the mass spectrometer. The

molecules are ionized, often by electron impact (EI) or electrospray ionization (ESI). The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass

analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent

characterization of 2-bromo-2-fluoroacetamide.
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Caption: Logical workflow for the synthesis and characterization of 2-bromo-2-fluoroacetamide.

Relationship between Physical Properties and Molecular
Structure
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The physical properties of 2-bromo-2-fluoroacetamide are directly influenced by its molecular

structure.

{ 2-Bromo-2-fluoroacetamide |  C₂H₃BrFNO}
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Caption: Influence of molecular structure on the physical properties of 2-bromo-2-

fluoroacetamide.

Conclusion
This technical guide provides a detailed overview of the physical characteristics of 2-bromo-2-

fluoroacetamide, addressing the needs of researchers and professionals in drug development.

By combining the limited available experimental data with robust computational predictions, a

more complete physicochemical profile has been presented. The inclusion of standardized

experimental protocols offers practical guidance for the laboratory characterization of this and

similar novel compounds. The provided workflows and diagrams serve to illustrate the logical

progression of synthesis and characterization, as well as the fundamental relationships

between molecular structure and physical properties. As research on 2-bromo-2-

fluoroacetamide and its analogues progresses, it is anticipated that experimental data will

become more readily available, further refining our understanding of this potentially valuable

chemical entity.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of Bromofluoroacetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273102#physical-characteristics-of-
bromofluoroacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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